molecular formula C15H16N2O2 B1368490 N-(3-Amino-4-methylphenyl)-4-methoxybenzamide CAS No. 1016796-09-0

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

Cat. No. B1368490
M. Wt: 256.3 g/mol
InChI Key: QSFKSTOQXQDXKY-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Chemical Reactions Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products .

Scientific Research Applications

Application 1: Use in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
  • Methods of Application or Experimental Procedures: There are two known routes for its manufacture. The first route includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to synthesize N-(4-methyl-3-nitrophenyl)benzamide, then undergo reduced with hydrogen to obtain N-(3-Amino-4-methylphenyl)-4-methoxybenzamide . The second route directly obtains N-(3-Amino-4-methylphenyl)-4-methoxybenzamide by the selective acylation of 4-methylbenzene-1,3-diamine .
  • Results or Outcomes Obtained: The second route has less synthesis steps and reagents consumption, which makes the selective acylation to gain N-(3-Amino-4-methylphenyl)-4-methoxybenzamide more effective and accessible .

Application 2: Continuous Synthesis in Microflow System

  • Specific Scientific Field: Chemical Engineering .
  • Summary of the Application: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)-4-methoxybenzamide and determine intrinsic reaction kinetics parameters .
  • Methods of Application or Experimental Procedures: By screening the acylating reagents and reaction conditions, N-(3-Amino-4-methylphenyl)-4-methoxybenzamide was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Reaction rate constants and their 95% confidence intervals, activation energies, pre-exponential factors were acquired by kinetics study in microflow system .
  • Results or Outcomes Obtained: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, N-(3-Amino-4-methylphenyl)-4-methoxybenzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

Application 3: Intermediate Product for Medicines

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is an intermediate product for the production of several medicines .
  • Methods of Application or Experimental Procedures: The compound is synthesized and then used in the formulation of various pharmaceutical products .
  • Results or Outcomes Obtained: The use of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide as an intermediate in drug production has enabled the development of several medicines .

Application 4: Computational Fluid Dynamics (CFD) Simulation

  • Specific Scientific Field: Chemical Engineering .
  • Summary of the Application: The computational fluid dynamics (CFD) method was used to simulate the N-(3-Amino-4-methylphenyl)-4-methoxybenzamide flow synthesis .
  • Methods of Application or Experimental Procedures: The CFD method involves mathematical modeling and numerical methods to analyze and solve problems that involve fluid flows . In this case, it was used to simulate the synthesis process of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide .
  • Results or Outcomes Obtained: The simulation provided valuable insights into the flow synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide, which can be used to optimize the synthesis process .

Application 5: Intermediate Product for Medicines

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is an intermediate product for the production of several medicines .
  • Methods of Application or Experimental Procedures: The compound is synthesized and then used in the formulation of various pharmaceutical products .
  • Results or Outcomes Obtained: The use of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide as an intermediate in drug production has enabled the development of several medicines .

Application 6: Computational Fluid Dynamics (CFD) Simulation

  • Specific Scientific Field: Chemical Engineering .
  • Summary of the Application: The computational fluid dynamics (CFD) method was used to simulate the N-(3-Amino-4-methylphenyl)-4-methoxybenzamide flow synthesis .
  • Methods of Application or Experimental Procedures: The CFD method involves mathematical modeling and numerical methods to analyze and solve problems that involve fluid flows . In this case, it was used to simulate the synthesis process of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide .
  • Results or Outcomes Obtained: The simulation provided valuable insights into the flow synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide, which can be used to optimize the synthesis process .

properties

IUPAC Name

N-(3-amino-4-methylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFKSTOQXQDXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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